molecular formula C12H16O3S B8716747 Methyl 4-methoxy-3-propyl-5-sulfanylbenzoate CAS No. 647856-03-9

Methyl 4-methoxy-3-propyl-5-sulfanylbenzoate

Cat. No. B8716747
M. Wt: 240.32 g/mol
InChI Key: IXZSUVZJPJEZQS-UHFFFAOYSA-N
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Patent
US07691843B2

Procedure details

To a stirred solution of 3-ethoxythiocarbonylthio-4-methoxy-5-propylbenzoic acid methyl ester (720 mg, 2.20 mmol) in THF (13 mL) at room temperature was added MeONa (0.5 M in MeOH, 13 mL, 6.5 mmol, 3 eq.). The reaction mixture was refluxed for 75 min, then cooled to room temperature and added to 1 N HCl aqueous solution (100 mL). The resulting mixture was extracted with EtOAc/hexanes (1:1, 100 mL). The organic layer was washed with brine (50 mL), dried over MgSO4 and concentrated in vacuo to give 3-mercapto-4-methoxy-5-propylbenzoic acid methyl ester (0.55 g). The product was used without further purification.
Name
3-ethoxythiocarbonylthio-4-methoxy-5-propylbenzoic acid methyl ester
Quantity
720 mg
Type
reactant
Reaction Step One
Name
Quantity
13 mL
Type
reactant
Reaction Step One
Name
Quantity
13 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:21])[C:4]1[CH:9]=[C:8]([CH2:10][CH2:11][CH3:12])[C:7]([O:13][CH3:14])=[C:6]([S:15]C(OCC)=S)[CH:5]=1.CO[Na].Cl>C1COCC1>[CH3:1][O:2][C:3](=[O:21])[C:4]1[CH:9]=[C:8]([CH2:10][CH2:11][CH3:12])[C:7]([O:13][CH3:14])=[C:6]([SH:15])[CH:5]=1

Inputs

Step One
Name
3-ethoxythiocarbonylthio-4-methoxy-5-propylbenzoic acid methyl ester
Quantity
720 mg
Type
reactant
Smiles
COC(C1=CC(=C(C(=C1)CCC)OC)SC(=S)OCC)=O
Name
Quantity
13 mL
Type
reactant
Smiles
CO[Na]
Name
Quantity
13 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 75 min
Duration
75 min
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with EtOAc/hexanes (1:1, 100 mL)
WASH
Type
WASH
Details
The organic layer was washed with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CC(=C(C(=C1)CCC)OC)S)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.55 g
YIELD: CALCULATEDPERCENTYIELD 104%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.